N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is a chemical compound that belongs to the class of piperazine derivatives
Mechanism of Action
Target of Action
The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell proliferation and survival.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its target, Chk1 . The inhibition of Chk1 could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell proliferation and survival, given its target and potential mode of action . For instance, it might induce cell cycle arrest or apoptosis in cells with DNA damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxylic acid, while reduction may produce N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanemethanamine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- N-[4-(4-methylpiperazin-1-yl)phenyl]methanone
- N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Uniqueness
N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19-10-12-20(13-11-19)16-8-6-15(7-9-16)18-17(21)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCKGDOZEAXZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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